molecular formula C10H9N3O B1528224 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one CAS No. 1461715-13-8

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one

Cat. No. B1528224
CAS RN: 1461715-13-8
M. Wt: 187.2 g/mol
InChI Key: MDRDGQPUBWFLIR-UHFFFAOYSA-N
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Description

The compound “1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one” belongs to a class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the conformation and electronic structure of the molecule .

Scientific Research Applications

Synthesis and Medicinal Utility

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one and its derivatives have been synthesized through various innovative methods, revealing their broad spectrum of medicinal utilities. Notably, a one-step, three-component synthesis approach has been developed to create pyridines and 1,4-dihydropyridines, which are crucial scaffolds in medicinal chemistry. These compounds have shown promise as anti-inflammatory agents due to the formation of substituted enaminonitriles during their synthesis process (Evdokimov et al., 2006).

Supramolecular Chemistry

The study of bifunctional aromatic N-heterocycles, including this compound derivatives, has contributed significantly to supramolecular chemistry. These compounds facilitate the formation of diverse supramolecular synthons through hydrogen-bonding interactions, paving the way for novel reagents in crystal engineering and molecular recognition (Aakeröy et al., 2007).

Anticancer Activity

Research on the 1,4-dihydropyridine scaffold has also led to the identification of compounds with potential anticancer activities. Through experimental and computational studies, derivatives have been synthesized that show promising interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, a mechanism that is crucial for the development of anticancer drugs (Jayarajan et al., 2019).

Coordination Chemistry

The coordination chemistry of this compound derivatives has been explored through the synthesis of compounds that act as versatile ligands. These studies have highlighted the role of noncovalent interactions in forming complex structures with metals, contributing to the fields of catalysis, molecular sensing, and materials science (Mirzaei et al., 2014).

Hydrogen Production

The photocatalytic oxidation of 1,4-dihydropyridines to pyridines, utilizing platinum(II) terpyridyl complexes, has demonstrated an efficient method for hydrogen production in homogeneous solutions. This process highlights the potential of 1,4-dihydropyridine derivatives in renewable energy technologies, providing a sustainable approach to hydrogen generation (Zhang et al., 2004).

properties

IUPAC Name

1-(5-aminopyridin-2-yl)pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRDGQPUBWFLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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